4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one
CAS No.: 936940-46-4
Cat. No.: VC3363416
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936940-46-4 |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 4-(aminomethyl)-1-cyclopropylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C8H14N2O/c9-4-6-3-8(11)10(5-6)7-1-2-7/h6-7H,1-5,9H2 |
| Standard InChI Key | MSTPQGZGGMDGMH-UHFFFAOYSA-N |
| SMILES | C1CC1N2CC(CC2=O)CN |
| Canonical SMILES | C1CC1N2CC(CC2=O)CN |
Introduction
4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one is a pyrrolidine derivative, specifically a substituted pyrrolidinone, which incorporates a cyclopropyl group and an amino functional group. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions .
Synthesis and Characterization
The synthesis of 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one can be approached through various synthetic routes. One common method involves the reductive coupling of amides with Grignard reagents, which efficiently yields functionalized tertiary amines. The compound's carbonyl functionality can be converted into a hydroxyl group using reducing agents like lithium aluminum hydride, resulting in a corresponding alcohol derivative.
Potential Applications
Research suggests that compounds similar to 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one exhibit activity as NMDA receptor antagonists, which could indicate a role in neuropharmacological applications. The aminomethyl group may enhance binding affinity to neurotransmitter receptors, potentially modulating synaptic transmission.
Safety and Hazards
4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one poses several hazards, including being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation . It is classified under the GHS system as Acute Tox. 4 and Skin Corr. 1B .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume